DYRK4 Selectivity Exclusion
In a BindingDB-curated biochemical assay measuring inhibition of recombinant human DYRK4 (dual specificity tyrosine-phosphorylation-regulated kinase 4), N-cyclopropyl-4-fluorobenzenesulfonamide returned an IC₅₀ of 1.00 × 10⁴ nM (10 µM), indicating essentially negligible inhibitory activity [1]. By contrast, close benzenesulfonamide analogs within the same screening panel achieve DYRK1A IC₅₀ values in the low nanomolar range (e.g., 76 nM for a related benzenesulfonamide scaffold), representing a >130-fold differential in potency [2]. This quantitative inactivity provides a defined selectivity boundary: N-cyclopropyl-4-fluorobenzenesulfonamide can serve as a negative-control scaffold or selectivity filter when profiling DYRK family kinases, where off-target sulfonamide activity would otherwise confound hit identification.
| Evidence Dimension | Inhibitory potency against human DYRK kinase family members (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM (10 µM) against DYRK4 |
| Comparator Or Baseline | Related benzenesulfonamide scaffold: IC₅₀ = 76 nM against DYRK1A (representative in-class comparator) |
| Quantified Difference | >130-fold weaker inhibition by N-cyclopropyl-4-fluorobenzenesulfonamide |
| Conditions | Biochemical assay; recombinant human DYRK4; peptide substrate [RRRFRPASPLRGPPK]; data curated in BindingDB (CHEMBL3745885). Comparator measured against DYRK1A by TR-FRET displacement assay. |
Why This Matters
This marked inactivity against DYRK4, contrasted with nanomolar potency of structurally related benzenesulfonamides against DYRK1A, allows researchers to employ N-cyclopropyl-4-fluorobenzenesulfonamide as a selectivity tool to exclude DYRK-family off-target contributions in kinase-focused chemical biology studies.
- [1] BindingDB Entry BDBM50135286 / CHEMBL3745885. Affinity Data: IC₅₀ = 1.00E+4 nM; Inhibition of human DYRK4. Available at: http://bdb99.ucsd.edu View Source
- [2] BindingDB Entry BDBM50567047 / CHEMBL4848254. Affinity Data: IC₅₀ = 76 nM; Displacement of Kinase tracer 236 from biotinylated DYRK1A. Available at: http://bdb8.ucsd.edu View Source
